6-Chloro-2,4-difluoro-3-methylbenzamide
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Overview
Description
6-Chloro-2,4-difluoro-3-methylbenzamide is a chemical compound with the molecular formula C₈H₆ClF₂NO and a molecular weight of 205.59 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzamide typically involves the reaction of 6-chloro-2,4-difluoro-3-methylbenzoic acid with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-difluoro-3-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylbenzamide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of an amide.
2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-: Similar structure with additional fluorine and phenyl groups.
2,6-Difluoro-3-methylbenzamide, N-(4-bromophenyl)-: Similar structure with a bromophenyl group.
Uniqueness
6-Chloro-2,4-difluoro-3-methylbenzamide is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
6-chloro-2,4-difluoro-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c1-3-5(10)2-4(9)6(7(3)11)8(12)13/h2H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFKBBRDTUDPOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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